Imidazo[1,2-a]pyridine-3-propanoic acid is a heterocyclic compound that combines an imidazo ring fused with a pyridine moiety and a propanoic acid side chain. This compound belongs to a class of imidazopyridines, which are known for their diverse biological activities, including potential therapeutic applications in various diseases such as cancer and autoimmune disorders. The structural uniqueness of this compound makes it a subject of interest in medicinal chemistry and pharmacology.
Imidazo[1,2-a]pyridine-3-propanoic acid is classified under the broader category of imidazopyridines. These compounds are characterized by their fused imidazole and pyridine rings, which contribute to their pharmacological properties. This specific derivative has been studied for its potential as an inhibitor of protein geranylgeranylation, particularly in the context of cancer treatment and other therapeutic applications .
The synthesis of imidazo[1,2-a]pyridine-3-propanoic acid can be achieved through various methods, including multi-component reactions and cyclization processes. One effective approach involves the cyclization of substituted aldehydes with ethylenediamine and polyfluoroalkyl-3-oxo esters, leading to the formation of hydrogenated derivatives of imidazo[1,2-a]pyridine .
In one synthetic route, the reaction conditions can be optimized by varying the aldehyde used in the cyclization. For instance, acetic and propionic aldehydes have shown similar reactivity patterns to α,β-unsaturated aldehydes during these cyclizations. The regio- and stereoisomeric structures of the resulting products can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography .
The molecular structure of imidazo[1,2-a]pyridine-3-propanoic acid features a fused imidazole and pyridine ring system with a propanoic acid substituent at the 3-position. This configuration contributes to its biological activity and interaction with various biological targets.
The molecular formula for imidazo[1,2-a]pyridine-3-propanoic acid is , with a molecular weight of approximately 194.20 g/mol. The compound's melting point and solubility characteristics vary depending on its specific substitution patterns.
Imidazo[1,2-a]pyridine-3-propanoic acid participates in several chemical reactions that are crucial for its functionalization and modification. Key reactions include:
The reactivity at the C6 position allows for extensive modifications that can lead to compounds with improved potency against specific biological targets, such as Rab geranylgeranyl transferase.
The mechanism of action for imidazo[1,2-a]pyridine-3-propanoic acid involves its interaction with cellular proteins involved in signal transduction pathways. Specifically, it acts as an inhibitor of protein geranylgeranylation by disrupting the prenylation process of Rab proteins, which are critical for intracellular transport and signaling.
Studies have demonstrated that modifications at the C6 position significantly influence the compound's inhibitory activity against Rab geranylgeranyl transferase in various cell lines, including human cervical carcinoma HeLa cells .
Imidazo[1,2-a]pyridine-3-propanoic acid exhibits moderate solubility in polar solvents due to its carboxylic acid functionality. Its melting point is typically within a range that allows for easy handling in laboratory settings.
The compound is stable under standard laboratory conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various organic transformations relevant to medicinal chemistry.
Imidazo[1,2-a]pyridine-3-propanoic acid has significant scientific uses primarily in drug development. Its ability to inhibit protein geranylgeranylation makes it a candidate for therapeutic interventions in cancer treatment and other diseases characterized by aberrant protein prenylation. Additionally, derivatives of this compound have been explored for their potential applications in treating autoimmune diseases due to their immunomodulatory effects .
The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5-6 heterocycle featuring a bridgehead nitrogen atom. This scaffold is classified as a "privileged structure" in medicinal chemistry due to its exceptional versatility in drug discovery, evidenced by its presence in multiple FDA-approved therapeutics. Notable examples include the anxiolytic Alpidem, the insomnia drug Zolpidem, and the cardiotonic agent Olprinone [3]. The scaffold’s privileged status arises from its balanced physicochemical properties: it exhibits moderate log P values (typically 1.5–3.0), favorable aqueous solubility imparted by the basic pyridine-type nitrogen (pKa ~5–6), and molecular weights compatible with Lipinski’s rules [3] . These properties facilitate target engagement and cellular permeability.
The molecular architecture of imidazo[1,2-a]pyridine enables diverse binding interactions. The N-1 nitrogen acts as a hydrogen bond acceptor, while the C-2 position can be functionalized with aromatic or aliphatic groups to engage hydrophobic pockets. The C-3 position is highly nucleophilic, allowing straightforward derivatization for structure-activity relationship (SAR) exploration. Quantum mechanical studies reveal significant π-electron delocalization across the fused ring system, enhancing stacking interactions with biological targets like kinase ATP pockets or G-protein-coupled receptors [1] .
Table 1: Fundamental Physicochemical Properties of Imidazo[1,2-a]pyridine-3-propanoic Acid
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₀N₂O₂ |
Molecular Weight | 190.20 g/mol |
Hydrogen Bond Donors | 1 (COOH group) |
Hydrogen Bond Acceptors | 4 (2x ring N, 2x carbonyl O) |
Canonical SMILES | C1=CC2=NC=C(N2C=C1)CCC(=O)O |
Topological Polar Surface Area | 53.8 Ų |
The 3-propanoic acid side chain in imidazo[1,2-a]pyridine-3-propanoic acid introduces critical pharmacophoric elements for target recognition. This substituent positions the carboxylic acid moiety two methylene units away from the heterocyclic core, creating an optimal spatial arrangement for ionic or hydrogen-bonding interactions with catalytic residues in enzymatic binding sites. The carboxylic acid group acts as a strong hydrogen bond donor/acceptor and can form salt bridges with basic amino acid residues (e.g., arginine, lysine) in targets like cyclooxygenase-2 (COX-2) or fatty acid receptors [2] [7].
Compared to shorter acetic acid chains (e.g., imidazo[1,2-a]pyridine-3-acetic acid), the propanoic acid linker enhances conformational flexibility, allowing the carboxylic acid to access deeper subpockets while maintaining scaffold orientation. This flexibility is evidenced in COX-2 inhibitors where propanoic acid derivatives achieve superior inhibitory activity (IC₅₀ < 1 μM) versus their acetic acid counterparts [7]. Additionally, the methylene spacer reduces steric constraints upon binding, as demonstrated by molecular docking studies showing the propanoic acid arm extending into the COX-2 secondary pocket without van der Waals clashes [7]. The acid’s pKa (~4.5) ensures partial ionization at physiological pH, facilitating membrane penetration while enabling ionic binding in target compartments.
Table 2: Bioactivity Comparison of C3-Functionalized Imidazo[1,2-a]pyridines
C3 Substituent | Representative Target | Key Bioactivity Finding |
---|---|---|
Propanoic acid | COX-2 / GPR40 | Enhanced binding pocket penetration; IC₅₀ 0.07–0.5 μM |
Trifluoromethyl | PI3Kα/mTOR | Improved metabolic stability; IC₅₀ < 100 nM |
Aryl(methane) | EGFR kinase | Moderate anticancer activity (IC₅₀ 1–10 μM) |
Difluoroacetyl | Antimicrobial targets | Increased lipophilicity; MIC 2–8 μg/mL |
Imidazo[1,2-a]pyridine-3-propanoic acid exhibits distinct structural advantages over classical pharmacophores in inflammatory and metabolic targets. For COX-2 inhibition, diarylheterocycle-based drugs (e.g., Celecoxib) rely on a central pyrazole ring with para-sulfonylaryl and para-methylaryl groups. In contrast, imidazo[1,2-a]pyridine-3-propanoic acid replaces one aryl group with the heterocycle itself, positioning the propanoic acid to mimic the sulfonamide’s role in the COX-2 secondary pocket [7]. Docking simulations confirm the carboxylic acid forms bifurcated hydrogen bonds with COX-2’s Arg106 and Tyr355, analogous to Celecoxib’s sulfonamide interactions [7]. This bioisosteric replacement maintains selectivity (COX-2 SI > 200) while reducing sulfonamide-associated toxicity risks.
For G protein-coupled receptor 40 (GPR40) agonists—targeted for type 2 diabetes—the scaffold diverges from classical aryloxypropanoic acids (e.g., TAK-875). Here, the imidazo[1,2-a]pyridine core acts as a rigid aromatic bioisostere replacing flexible aryl ethers in thiazolidinedione-based agonists. The propanoic acid engages Arg183, Asn244, and Arg258 residues in the GPR40 binding site, similar to endogenous fatty acids but with 10-fold higher potency due to enhanced π-stacking from the fused heterocycle [3]. Notably, in silico studies suggest 3-propanoic acid derivatives occupy an auxiliary allosteric site adjacent to the orthosteric binding pocket, enabling synergistic glucose-dependent insulin secretion.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0